molecular formula C17H16FN3O2S B2560444 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide CAS No. 1396889-58-9

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide

Cat. No. B2560444
CAS RN: 1396889-58-9
M. Wt: 345.39
InChI Key: KSONYCATRAGTGW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclocondensation of 2-amino-benzenthiol with various carbonyl compounds . This is followed by further reactions to introduce additional functional groups .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as NMR spectroscopy and X-ray crystallography . Computational methods, such as density functional theory (DFT), are also used to predict the molecular structure and properties .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, depending on the functional groups present . For example, they can react with α-bromocarbonyl compounds to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using computational methods, such as DFT . These properties include the compound’s reactivity, stability, and optoelectronic properties .

Scientific Research Applications

Antitumor Activity

  • Novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
  • A series of 4-thiazolidinones containing the benzothiazole moiety has been screened for antitumor effects, with some compounds showing anticancer activity on various cancer cell lines. This research underscores the significance of the benzothiazole scaffold in developing new anticancer agents (Havrylyuk et al., 2010).

Antimicrobial and Anti-inflammatory Activities

  • Synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, with some derivatives also demonstrating moderate anti-inflammatory effects (Sunder & Maleraju, 2013).
  • A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial activity, showing good to moderate activity against selected bacterial and fungal microbial strains. This study contributes to the search for new antimicrobial agents against resistant strains (Anuse et al., 2019).

Mechanism of Action

The mechanism of action of these compounds can vary widely, depending on their structure and the target they interact with. Some benzo[d]thiazol-2-yl compounds have been found to inhibit certain enzymes, which can lead to various biological effects .

Future Directions

Future research in this area could involve the synthesis of new benzo[d]thiazol-2-yl compounds with improved properties, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-21(17-20-16-11(18)6-5-9-14(16)24-17)10-15(22)19-12-7-3-4-8-13(12)23-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONYCATRAGTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide

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